N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide

stereochemistry enantiomeric purity procurement specification

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS 1354002-41-7) is a chiral tertiary chloroacetamide built on a pyrrolidine scaffold bearing an (S)-configured 3-amino substituent and an N1-benzyl group. Its molecular formula is C₁₄H₁₉ClN₂O with a molecular weight of 266.77 g·mol⁻¹.

Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
Cat. No. B7920470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
Molecular FormulaC14H19ClN2O
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1
InChIKeyUCIBVNSLZXPRDV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide – Procurement-Relevant Identity and Class Baseline


N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS 1354002-41-7) is a chiral tertiary chloroacetamide built on a pyrrolidine scaffold bearing an (S)-configured 3-amino substituent and an N1-benzyl group . Its molecular formula is C₁₄H₁₉ClN₂O with a molecular weight of 266.77 g·mol⁻¹ . The compound belongs to the class of N-benzylpyrrolidine derivatives, a structural family recognized in medicinal chemistry for yielding ligands active at dopamine D₄, 5-HT₂A, and other CNS targets [1]. It is primarily supplied as a research building block for further synthetic elaboration, with the chloroacetyl group providing a reactive handle for covalent inhibitor design or subsequent derivatization.

Why Generic Substitution of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide Fails in Research Procurement


The N-benzylpyrrolidine-3-chloroacetamide scaffold is sensitive to three structural variables that independently modulate target engagement, metabolic stability, and synthetic utility: (i) the absolute configuration at the pyrrolidine 3-position, (ii) the presence or absence of the N-methyl group on the acetamide nitrogen, and (iii) the nature of the N1 substituent (benzyl vs. methyl vs. hydrogen). Literature on related N-benzylpyrrolidin-3-yl-benzamides demonstrates that the (S)-enantiomer can exhibit >10-fold differences in receptor binding affinity and selectivity compared to the (R)-enantiomer [1]. Replacement of the benzyl group with a smaller N1-methyl group (as in 2-chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide) eliminates a key hydrophobic anchor and alters both the lipophilicity and the conformational landscape of the molecule . Similarly, omission of the N-methyl group on the acetamide removes a critical steric constraint and a hydrogen-bond donor/acceptor modulation, producing a compound (N-((S)-1-benzyl-pyrrolidin-3-yl)-2-chloro-acetamide; CAS 1354015-88-5) with fundamentally different pharmacophoric properties . Generic interchange without stereochemical and substitutional fidelity risks loss of target activity, altered selectivity profiles, and irreproducible synthetic outcomes.

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity and (S)-Configuration Integrity: Separated (S)- vs. (R)-Enantiomer Availability

The (S)-enantiomer of the N-benzyl-N-methyl-chloroacetamide scaffold (CAS 1354002-41-7) is supplied as a discrete, single-enantiomer product at certified purity ≥98% . Its (R)-enantiomer counterpart (CAS 1353999-77-5) is catalogued separately by the same supplier, confirming batch-level stereochemical control . This is in contrast to the racemic mixture, which lacks stereochemical specification and presents ambiguous CAS registry entries across vendors .

stereochemistry enantiomeric purity procurement specification

N-Methyl Substitution on Acetamide Nitrogen: Differentiation from Des-Methyl Analog N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

The target compound carries an N-methyl substituent on the acetamide nitrogen, distinguishing it from N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide (CAS 1354015-88-5), which bears a secondary amide (NH). The N-methyl group eliminates the hydrogen-bond donor (HBD) capacity of the amide nitrogen and increases lipophilicity: the target compound has XLogP3-AA = 2.1 with HBD count = 0, while the des-methyl analog has a theoretical HBD count = 1 and a computed XLogP3 of approximately 1.6–1.8 [1]. The molecular weight difference (266.77 vs. 252.74 g·mol⁻¹) and formula difference (C₁₄H₁₉ClN₂O vs. C₁₃H₁₇ClN₂O) are consistent with the presence of the methyl group .

N-methylation hydrogen bonding physicochemical properties

N1-Benzyl Substituent Retention: Differentiation from N1-Methyl Analog 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

The N1-benzyl group is a conserved feature in multiple series of D₄ and 5-HT₂A receptor ligands based on the pyrrolidin-3-yl scaffold [1]. Replacing the N1-benzyl with a methyl group (as in 2-chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, CAS 1353962-35-2) reduces molecular weight by 76.1 g·mol⁻¹ (266.77 → 190.67) and collapses the extensive hydrophobic interaction surface that the benzyl group provides in the D₄ receptor binding pocket . Patent literature on related N-benzylpyrrolidine cathepsin S inhibitors indicates that the N1-benzyl moiety is critical for achieving sub-nanomolar IC₅₀ values in enzyme inhibition assays [2].

N1-substituent hydrophobic anchor D4 receptor scaffold

Chloroacetyl Reactive Handle: Synthetic Utility Comparison with Non-Halogenated Acetamide Analogs

The 2-chloro substituent on the acetamide provides an electrophilic center capable of undergoing nucleophilic displacement or participating in covalent target engagement. This differentiates the compound from non-halogenated analogs such as (S)-(-)-1-Benzyl-3-acetamidopyrrolidine (CAS 114636-30-5), which lacks the chloro leaving group and cannot serve as an electrophilic warhead . The chloroacetyl moiety has been employed in the design of irreversible enzyme inhibitors, including JAK kinase inhibitors derived from 2-chloro-N-methylacetamide intermediates [1]. The presence of the chlorine atom also increases the molecular polarizability and contributes to a higher computed density (1.2 ± 0.1 g·cm⁻³) relative to the non-halogenated analog .

chloroacetyl covalent inhibitor design alkylating handle

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide – Evidence-Backed Application Scenarios for Procurement Decisions


Stereospecific Dopamine D₄ / 5-HT₂A Receptor Ligand Development Requiring (S)-Configuration

The (S)-configured N-benzylpyrrolidin-3-yl scaffold is a validated pharmacophore for human dopamine D₄ and 5-HT₂A receptors. Published SAR studies on N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides report high-affinity binding (Ki values in the low nanomolar range) with >500-fold selectivity over D₂ and α₁ receptors [1]. The target compound provides this precise (S)-stereochemistry pre-installed, enabling direct chloroacetylation-based elaboration to generate candidate ligands without the need for chiral resolution steps.

Covalent Inhibitor Design Exploiting the Chloroacetyl Electrophilic Warhead

The chloroacetyl group permits irreversible or reversible-covalent engagement with active-site cysteine or serine residues in protease and kinase targets. The compound can serve as a direct precursor for synthesizing covalent cathepsin S inhibitors, a target class where N-benzylpyrrolidine derivatives have achieved IC₅₀ values as low as 0.876 nM [2]. Procurement of the (S)-enantiomer with the chloroacetyl handle intact is essential for maintaining both stereochemical fidelity and electrophilic reactivity.

Synthetic Intermediate for Piperidinylamino-Pyrrolopyrimidine Janus Kinase (JAK) Inhibitor Programs

2-Chloro-N-methylacetamide is an established intermediate in the synthesis of selective JAK inhibitors for autoimmune disease indications [3]. The target compound extends this utility to pyrrolidine-containing JAK inhibitor candidates, where the N1-benzyl group provides a hydrophobic anchor for kinase selectivity pocket engagement. Its use as a building block avoids multi-step de novo construction of the chiral pyrrolidine core.

Quote Request

Request a Quote for N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.